molecular formula C17H14ClN3O3S B10999905 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

Cat. No.: B10999905
M. Wt: 375.8 g/mol
InChI Key: RJKMVJATODURCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the thiadiazole ring, followed by the introduction of the furan and chlorophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and furan-based molecules. Examples include:

Uniqueness

The uniqueness of 5-(2-chlorophenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H14ClN3O3S/c18-11-5-2-1-4-10(11)12-7-8-13(24-12)15(22)19-17-21-20-16(25-17)14-6-3-9-23-14/h1-2,4-5,7-8,14H,3,6,9H2,(H,19,21,22)

InChI Key

RJKMVJATODURCD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.